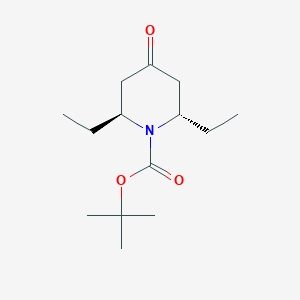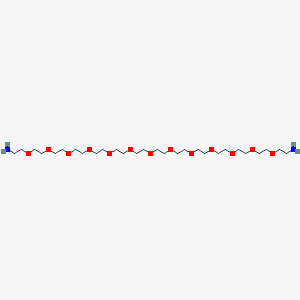
H2N-Peg13-CH2CH2NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2N-Peg13-CH2CH2NH2, also known as this compound, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
H2N-Peg13-CH2CH2NH2 is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and amine groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with an amine, such as ethylenediamine, to introduce the amino groups at both ends of the PEG chain.
Purification: The resulting product is purified using techniques such as column chromatography to obtain high-purity this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The nucleophilic substitution reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: High-throughput purification systems are employed to isolate and purify the final product
Chemical Reactions Analysis
Types of Reactions
H2N-Peg13-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The compound can form amide bonds with carboxylic acids or esters.
Oxidation and Reduction: The amino groups can be oxidized to form nitroso or nitro derivatives, and reduced to form secondary or tertiary amines
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Typical conditions involve mild bases such as triethylamine.
Condensation Reactions: Reagents include carboxylic acids and esters, with catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used
Major Products
The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of this compound .
Scientific Research Applications
H2N-Peg13-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific proteins within cells.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: this compound is used in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: It finds applications in the production of functionalized polymers and materials for various industrial uses .
Mechanism of Action
H2N-Peg13-CH2CH2NH2 functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-amine: A shorter PEG-based linker with similar properties but shorter chain length.
Amino-PEG8-amine: An intermediate-length PEG-based linker.
Amino-PEG24-amine: A longer PEG-based linker with extended chain length
Uniqueness
H2N-Peg13-CH2CH2NH2 is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for applications requiring precise spatial arrangement and efficient protein degradation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUFCWBLAIXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
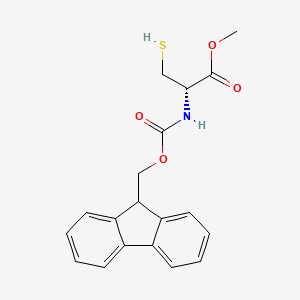

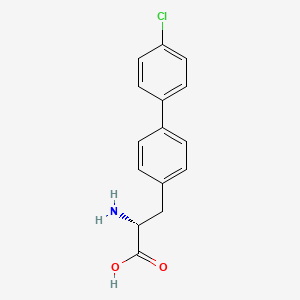
![Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl](/img/structure/B8095938.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B8095942.png)
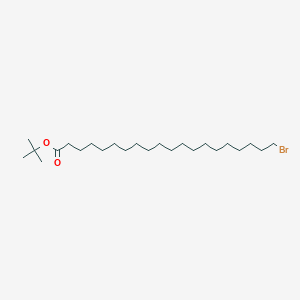
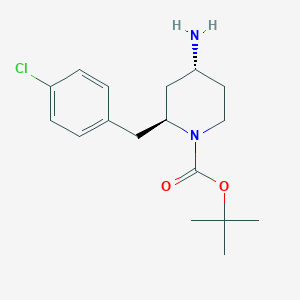
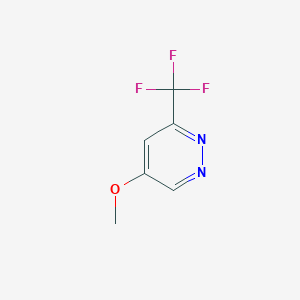
![(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-(oxan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B8095984.png)
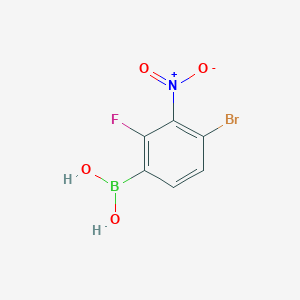
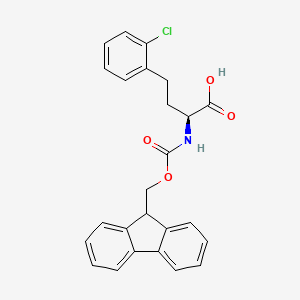

![1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B8096023.png)
